N-(3-chlorophenyl)-4-(dibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxamide
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Overview
Description
N~1~-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of dibenzoxazepines These compounds are characterized by their unique structure, which includes two benzene rings fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can be achieved through several synthetic routes. One common method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This reaction typically requires the use of potassium phosphate (K~3~PO~4~) or potassium carbonate (K~2~CO~3~) as promoters and can be performed on a large scale.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepine derivatives . These methods are advantageous due to their ability to produce high yields of the desired product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly involving the nitro groups of related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine catalysts, iridium complexes, and various bases such as potassium phosphate and potassium carbonate. Reaction conditions often involve room temperature or slightly elevated temperatures, with reaction times varying depending on the specific transformation.
Major Products Formed
The major products formed from these reactions include dibenzoxazepinones and other related heterocyclic compounds, which exhibit unique biological activities and serve as building blocks for pharmaceutical synthesis .
Scientific Research Applications
N~1~-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and influencing biochemical processes. For example, its derivatives may act as inhibitors or activators of specific enzymes involved in neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE include:
Dibenzoxazepinones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinimines: These heterocyclic compounds are synthesized using similar base-promoted protocols and have related chemical properties.
Uniqueness
What sets N1-(3-CHLOROPHENYL)-4-DIBENZO[B,F][1,4]OXAZEPIN-11-YLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE apart is its specific substitution pattern and the presence of the 3-chlorophenyl group, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H21ClN4O2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-benzo[b][1,4]benzoxazepin-6-yl-N-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c25-17-6-5-7-18(16-17)26-24(30)29-14-12-28(13-15-29)23-19-8-1-3-10-21(19)31-22-11-4-2-9-20(22)27-23/h1-11,16H,12-15H2,(H,26,30) |
InChI Key |
FHXHEUYDDWRIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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